molecular formula C9H17N3S B13157262 5-(butan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol

5-(butan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B13157262
M. Wt: 199.32 g/mol
InChI Key: MDTPQUMGUBXLTQ-UHFFFAOYSA-N
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Description

5-(butan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol is a chemical compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(butan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with alkyl halides to introduce the butan-2-yl and propan-2-yl groups. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(butan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions may include the use of strong acids or bases to facilitate the reaction.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted triazoles depending on the reagents used.

Scientific Research Applications

5-(butan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(butan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins or enzymes, potentially inhibiting their activity. The triazole ring may also interact with nucleic acids or other biomolecules, affecting cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol
  • 5-(butan-2-yl)-4H-1,2,4-triazole-3-thiol
  • 4-(butan-2-yl)-4H-1,2,4-triazole-3-thiol

Uniqueness

5-(butan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both butan-2-yl and propan-2-yl groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H17N3S

Molecular Weight

199.32 g/mol

IUPAC Name

3-butan-2-yl-4-propan-2-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C9H17N3S/c1-5-7(4)8-10-11-9(13)12(8)6(2)3/h6-7H,5H2,1-4H3,(H,11,13)

InChI Key

MDTPQUMGUBXLTQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=NNC(=S)N1C(C)C

Origin of Product

United States

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